REACTION_CXSMILES
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CC(C)([O-])C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1.F[C:16]1[CH:17]=[C:18]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:20][CH:21]=1.O>CS(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=1)[O:14][C:16]1[CH:17]=[C:18]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:20][CH:21]=1 |f:0.1|
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Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
12.86 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)[N+](=O)[O-]
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Name
|
|
Quantity
|
700 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 5 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting dark mixture was heated at 120° C. for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ether (2×200 mL)
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Type
|
WASH
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Details
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The organic fraction was washed with 2N NaOH (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying (MgSO4)
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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DISTILLATION
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Details
|
the resulting dark oil was distilled
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Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(OC=2C=C(C=CC2)[N+](=O)[O-])C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |